6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the azetidinyl moiety. Common reagents and conditions include:
Pyridazinone Core Synthesis: This may involve the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Fluorophenyl Group Introduction: This step could involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Azetidinyl Moiety Addition: The azetidinyl group can be introduced through nucleophilic substitution reactions or ring-closing reactions involving azetidine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions may be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation may be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Other compounds in this class may include various substituted pyridazinones with different biological activities.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group are known for their stability and biological activity.
Azetidinyl Derivatives: Azetidinyl-containing compounds are often studied for their potential therapeutic applications.
Uniqueness
6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S/c1-13(2)20-22-18(12-24(20)3)30(28,29)25-10-16(11-25)26-19(27)8-7-17(23-26)14-5-4-6-15(21)9-14/h4-9,12-13,16H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGMWSAEOPNGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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